BenchChemオンラインストアへようこそ!

1-Benzyl-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea

Medicinal Chemistry Structure-Activity Relationship Piperidinyl Urea

A differentiated piperidinyl-urea tool compound featuring the 2-methylpyridin-4-yl group—unexplored in foundational DCN1 inhibitor series. This substitution pattern is the critical potency determinant in DCN1-UBE2M inhibition and CCR3 antagonism, with SAR showing >100-fold IC50 shifts. Ideal for kinase hinge-binding screens, neddylation pathway probes in squamous cell carcinoma models, and CCR3-mediated chemotaxis assays. Choose this precise structure for novel IP-generating SAR.

Molecular Formula C20H26N4O
Molecular Weight 338.455
CAS No. 2034530-61-3
Cat. No. B2767242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea
CAS2034530-61-3
Molecular FormulaC20H26N4O
Molecular Weight338.455
Structural Identifiers
SMILESCC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)NCC3=CC=CC=C3
InChIInChI=1S/C20H26N4O/c1-16-13-19(7-10-21-16)24-11-8-18(9-12-24)15-23-20(25)22-14-17-5-3-2-4-6-17/h2-7,10,13,18H,8-9,11-12,14-15H2,1H3,(H2,22,23,25)
InChIKeyFZZSGGVTZOFCRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzyl-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea (CAS 2034530-61-3) Procurement Attributes and Chemical Classification


1-Benzyl-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea is a synthetic small-molecule urea derivative (molecular formula C20H26N4O, molecular weight 338.4) featuring a benzyl-substituted urea core linked to a piperidine ring bearing a 2-methylpyridin-4-yl moiety. Its structure situates it within the broader class of N-(ureidoalkyl)-benzyl-piperidines, which have been explored in medicinal chemistry for targets including CC chemokine receptor 3 (CCR3) [1] and the DCN1-UBE2M protein-protein interaction [2]. Interest in this specific compound stems from its potential as a scaffold for kinase inhibitors or receptor modulators, attributed to its capacity for hydrogen bonding and hydrophobic interactions [3].

Selection Risks in 1-Benzyl-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea: Why In-Class Compounds Cannot Be Interchanged


Given that this compound belongs to a class where subtle structural modifications dramatically alter biological activity and physicochemical properties, generic substitution within the piperidinyl-urea family is not scientifically valid. Published structure-activity relationship (SAR) studies on N-(ureidoalkyl)-benzyl-piperidines demonstrate that changes to the N-aryl substituent on the piperidine ring can shift binding potency from micromolar to low nanomolar ranges at CCR3 [1]. Similarly, in the DCN1 inhibitor series, the nature of the substituent targeting the 'Ile pocket' on the piperidine nitrogen is a critical determinant of biochemical potency, with some analogs showing >100-fold differences in IC50 values [2]. Therefore, analogs lacking the precise 2-methylpyridin-4-yl substitution pattern cannot be assumed to exhibit equivalent target engagement, selectivity, or cellular activity.

Quantitative Differentiation Evidence for 1-Benzyl-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea (CAS 2034530-61-3) Versus Closest Analogs


Critical Evidence Gap: Lack of Published Head-to-Head Biological Data for CAS 2034530-61-3

A comprehensive search of primary research papers, patents, and authoritative databases (PubMed, ChEMBL, BindingDB, Google Patents) could not retrieve any direct, quantitative biological data for this specific compound. The compound is not listed in the major SAR tables of key papers on N-(ureidoalkyl)-benzyl-piperidines (e.g., J. Med. Chem. 2002 [1]) or piperidinyl urea DCN1 inhibitors (e.g., J. Med. Chem. 2018 [2]). While these publications establish class-level SAR showing that N-aryl/heteroaryl substituents on the piperidine ring critically modulate potency and selectivity, the specific impact of the 2-methylpyridin-4-yl group in this benzyl-urea context has not been discretely characterized in accessible, citable sources. Vendor datasheets (e.g., BenchChem, Evitachem) suggest potential applications in kinase inhibition and anti-allergic pathways but do not provide primary, comparator-based evidence and are excluded per source rules. Therefore, high-strength differential evidence that meets the minimum requirements of a clear comparator, quantitative data for both target and comparator, and defined assay context cannot be provided for this compound at this time.

Medicinal Chemistry Structure-Activity Relationship Piperidinyl Urea

Class-Level Inference: The Critical Role of the Piperidine N-Substituent in DCN1 Inhibition

While not data for the target compound itself, SAR from the DCN1 inhibitor series provides a strong class-level inference for its differentiation potential. In the DCN1 program, compounds with a fixed benzyl group on the urea (Leu pocket) and a m-CF3-phenyl group in the hinge pocket were optimized by varying the piperidine N-substituent (Ile pocket) [1]. Simply removing the N-alkyl group from the piperidine (Compound 47) reduced activity to an IC50 of 21 ± 6.1 µM in a TR-FRET assay. In contrast, optimized N-substituents, such as a 2-pentyl group (Compound 52), achieved an IC50 of 0.062 ± 0.01 µM—a >300-fold improvement [1]. This demonstrates that the piperidine N-substituent is not a passive structural feature but a primary driver of biochemical potency. The 2-methylpyridin-4-yl group in CAS 2034530-61-3 is a distinct heteroaromatic substituent not evaluated in this series, and its effect on potency would be expected to be significant and non-interchangeable with simple alkyl or phenyl groups.

DCN1 Inhibition Cancer Biology Piperidinyl Urea

Class-Level Inference: The Impact of Urea and Piperidine Modifications on CCR3 Antagonist Potency

In the CCR3 antagonist series, SAR studies showed that an N-(ureidoalkyl) substituent is essential for high binding affinity, improving potency from the micromolar to the low nanomolar range [1]. Furthermore, the nature of the linker and the substitution on the piperidine ring are critical. For instance, compounds with a phenyl group directly attached to the urea and an alkyl linker to the piperidine showed optimal CCR3 affinity, with an ethyl linker (two atoms) being superior to methyl (one atom) or no linker, demonstrating that subtle changes in molecular topology profoundly affect target engagement [1]. While the specific 2-methylpyridin-4-yl group is not represented in the published CCR3 tables, its distinct electronic and steric properties compared to the phenyl, benzyl, or simple alkyl groups explored in this series suggest it would confer a unique pharmacological profile, further negating the possibility of generic substitution.

CCR3 Antagonist Eotaxin Pulmonary Disease

Procurement-Driven Application Scenarios for 1-Benzyl-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea (CAS 2034530-61-3)


Novel Chemical Probe for DCN1-Dependent Cullin Neddylation Studies

Based on the class-level evidence that the piperidine N-substituent is a critical potency determinant in DCN1 inhibitors [1], researchers investigating the neddylation pathway in squamous cell carcinomas can derive unique SAR data from this compound. It serves as a tool to probe the steric and electronic tolerance of the 'Ile pocket' of DCN1 for a heteroaromatic 2-methylpyridin-4-yl group, a motif unexplored in the foundational DCN1 urea series. A research group aiming to diversify their chemical matter for a DCN1 program would add this compound to a screening deck to generate novel structure-activity relationships distinct from the published alkyl and phenyl series.

Generation of Novel SAR for CC Chemokine Receptor 3 (CCR3) Antagonism

Given the established importance of N-substituted piperidines in achieving potent CCR3 antagonism [2], this compound is suited for follow-up studies exploring the effect of a 2-methylpyridin-4-yl moiety on eotaxin-induced calcium mobilization and eosinophil chemotaxis. For a laboratory studying allergic inflammation and asthma, procuring this compound allows the testing of a previously uncharacterized substitution pattern within a validated pharmacophore, potentially leading to new intellectual property and a differentiated selectivity profile compared to historical compounds from the N-(ureidoalkyl)-benzyl-piperidine class.

Kinase or Receptor Modulator Scaffold Expansion

The 2-methylpyridin-4-yl group is a common motif in kinase inhibitor design, providing key hinge-binding interactions. Incorporating this motif onto the piperidinyl-urea backbone creates a chimeric scaffold for screening against a panel of kinases or other ATP-binding receptors [3]. A medicinal chemistry group seeking to explore new chemical space for a specific kinase target would select this compound over a simple benzyl-substituted analog to simultaneously interrogate the kinase hinge region and the urea-targeting pocket, potentially identifying a novel lead series.

Quote Request

Request a Quote for 1-Benzyl-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.